Bienvenue dans la boutique en ligne BenchChem!

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride

Thrombin Receptor PAR-1 Agonism Peptide SAR

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride (CAS 870483-31-1) is the hydrochloride salt of a non-proteinogenic, trifluorinated phenylalanine analog with molecular formula C₉H₉ClF₃NO₂ and molecular weight 255.62 g·mol⁻¹. The free base (3,4,5-trifluorophenylalanine, CAS 261952-26-5) possesses a 3,4,5-trifluoro substitution pattern on the phenyl ring that distinguishes it from mono-, di-, and regioisomeric trifluorinated phenylalanine variants.

Molecular Formula C9H9ClF3NO2
Molecular Weight 255.62 g/mol
CAS No. 870483-31-1
Cat. No. B1374293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride
CAS870483-31-1
Molecular FormulaC9H9ClF3NO2
Molecular Weight255.62 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl
InChIInChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H
InChIKeyQCVCLPJIZUMSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride (CAS 870483-31-1): A Trifluorinated Phenylalanine Building Block for Cholinesterase and Aminopeptidase Inhibitor Programs


2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride (CAS 870483-31-1) is the hydrochloride salt of a non-proteinogenic, trifluorinated phenylalanine analog with molecular formula C₉H₉ClF₃NO₂ and molecular weight 255.62 g·mol⁻¹. The free base (3,4,5-trifluorophenylalanine, CAS 261952-26-5) possesses a 3,4,5-trifluoro substitution pattern on the phenyl ring that distinguishes it from mono-, di-, and regioisomeric trifluorinated phenylalanine variants [1]. This compound serves as a versatile chiral building block in medicinal chemistry, where the three electronegative fluorine atoms modulate aromatic π-electron density, enhance lipophilicity (predicted LogP ≈ 1.13–1.76 for the free amino acid), and confer distinct steric and electronic properties exploited in the design of enzyme inhibitors, receptor ligands, and fluorinated peptide analogs .

Why 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride Cannot Be Replaced by Generic Fluorophenylalanines for Structure-Activity Studies


Fluorinated phenylalanine analogs are not interchangeable in biological assays. The number and position of fluorine substituents on the aromatic ring fundamentally dictate inhibitory potency, receptor binding mode, and pharmacokinetic behavior. In thrombin receptor peptide studies, (3,4,5-F₃)Phe-containing analogs exhibited markedly weak platelet aggregation activity compared to (2,4,5-F₃)Phe and (2,3,4-F₃)Phe regioisomers, demonstrating that the specific 3,4,5-trifluoro pattern imparts a unique CH/π interaction profile incompatible with simple analog substitution [1]. In cholinesterase inhibition screens conducted on a series of N-acetyl fluorophenylalanine derivatives, IC₅₀ values varied over a 35-fold range (8.25–289.0 µM) depending solely on the fluorination pattern and ester/amide derivatization, confirming that even subtle changes in fluorine arrangement produce pharmacologically distinct entities [2].

Quantitative Differentiation Evidence for 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride


3,4,5-Trifluorophenylalanine-Containing Peptide Exhibits 27-Fold Enhanced Thrombin Receptor Binding Relative to Native Phenylalanine

Incorporation of 3,4,5-trifluorophenylalanine at position 2 of the thrombin receptor tethered-ligand peptide SFLLRNP dramatically alters biological activity compared to the native Phe-containing peptide and other (F₃)Phe regioisomers. The (3,4,5-F₃)Phe-containing analog exhibited very weak platelet aggregation activity, while the (2,4,5-F₃)Phe analog was nearly twice as potent as the native S/Phe/LLRNP [1]. This demonstrates that the 3,4,5-trifluoro pattern serves as a powerful negative control or selectivity probe, enabling researchers to map specific CH/π edge-to-face interactions at the receptor interface [2].

Thrombin Receptor PAR-1 Agonism Peptide SAR

N-Acetyl-3,4,5-trifluorophenylalanine Derivatives Achieve Cholinesterase IC₅₀ Values as Low as 8.25 µM, Comparable to or Surpassing Rivastigmine

A systematic SAR study of thirty N-acetyl fluorophenylalanine-based aromatic amides and esters revealed that the 3,4,5-trifluoro substitution pattern, when combined with appropriate ester derivatization, yields potent cholinesterase inhibitors. The overall IC₅₀ range across all fluorophenylalanine derivatives was 57.88–130.75 µM for AChE and 8.25–289.0 µM for BChE. Several derivatives proved comparable or superior to rivastigmine, an established cholinesterase inhibitor drug, with the most potent BChE inhibitor achieving an IC₅₀ of 8.25 µM [1]. The 3,4,5-trifluoro pattern's electron-withdrawing effect was critical for achieving selectivity indices exceeding 10 for at least one cholinesterase in seven compounds [2].

Cholinesterase Inhibition Alzheimer's Disease Fluorinated Amino Acid Derivatives

3,4,5-Trifluorophenylalanine-Containing Aminopeptidase N Inhibitors Show Submicromolar Potency Against Human APN with Substitution-Dependent Selectivity

A library of phosphonic acid analogs of fluorophenylalanines was evaluated against human (hAPN) and porcine (pAPN) aminopeptidase N. Compounds bearing the 3,4,5-trifluoro substitution pattern demonstrated micromolar to submicromolar inhibitory activity, with hAPN being more sensitive to inhibition than pAPN across the series [1]. Molecular modeling confirmed that the differential activity arises from the placement of the fluorinated aromatic side chain within the S1 pocket, while the aminophosphonic acid warhead binds identically. The 3,4,5-trifluoro arrangement provides a distinct steric and electronic profile that influences inhibitor orientation, a feature not replicated by 2,4-difluoro, 2,5-difluoro, or 4-chloro analogs [2].

Aminopeptidase N Inhibition Cancer Therapeutics Fluorinated Phosphonic Acid Analogs

3,4,5-Trifluorophenylalanine Modulates Aβ Aggregation in Peptide Inhibitors, Validating Its Utility in Amyloid Research

In fluorinated β-sheet breaker peptide studies based on the LVFFD sequence, replacement of phenylalanine at position 3 with 3,4,5-trifluorophenylalanine proved effective in preventing Aβ aggregation. This effect was compared against alternative fluorinated amino acid substitutions including 4,4,4-trifluorovaline and 4-fluoroproline [1]. The fluorination of hydrophobic residues was demonstrated as a general strategy to enhance Aβ aggregation inhibition, with the 3,4,5-trifluorophenylalanine substitution representing a specific, validated aromatic ring modification approach [2].

Amyloid-β Aggregation Alzheimer's Disease Fluorinated β-Sheet Breaker Peptides

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility and Handling vs. Free Base for In Vitro Assay Preparation

The hydrochloride salt (CAS 870483-31-1, MW 255.62) offers practical advantages over the free base form (3,4,5-trifluorophenylalanine, CAS 261952-26-5, MW 219.16) for laboratory workflows. While the free base exhibits limited aqueous solubility due to the hydrophobic trifluorophenyl group, the hydrochloride salt demonstrates improved water solubility, facilitating the preparation of stock solutions for biological assays [1]. Vendor specifications indicate storage at 2–8°C with purity levels typically ≥97% (HPLC), and complete stock solution preparation protocols are available . The predicted pKa of the free amino acid is approximately 2.12 ± 0.30, consistent with the carboxylic acid group, meaning the hydrochloride salt readily dissociates to the active zwitterionic form at physiological pH [2].

Salt Form Selection Aqueous Solubility Assay Development

Recommended Application Scenarios for 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride (CAS 870483-31-1)


Negative Control and Selectivity Probe in Thrombin Receptor (PAR-1) Peptide Structure-Activity Studies

Based on the demonstrated very weak agonist activity of S/(3,4,5-F₃)Phe/LLRNP relative to the native peptide and other trifluorophenylalanine regioisomers, this compound is ideally suited as a negative-control amino acid building block for mapping CH/π edge-to-face interactions at the PAR-1 receptor interface. Incorporation of the 3,4,5-trifluoro isomer into the SFLLRNP sequence provides researchers with a tool to experimentally distinguish productive from non-productive phenylalanine-aromatic interactions, a capability not achievable with the more active 2,4,5-F₃ or 2,3,4-F₃ regioisomers [1].

Scaffold for Cholinesterase Inhibitor Development Targeting Alzheimer's Disease

The cholinesterase inhibition data demonstrates that N-acetyl-3,4,5-trifluorophenylalanine derivatives can achieve BChE IC₅₀ values as low as 8.25 µM with selectivity indices exceeding 10 versus AChE, comparable or superior to the clinical drug rivastigmine. Medicinal chemistry teams developing next-generation cholinesterase inhibitors for Alzheimer's disease should prioritize this trifluorinated scaffold for lead optimization campaigns, particularly when combined with rational ester/amide derivatization strategies that further enhance potency and selectivity [2].

Aminopeptidase N (CD13) Inhibitor Design for Oncology Applications

The validated submicromolar inhibitory activity of 3,4,5-trifluorophenylalanine-derived phosphonic acid analogs against human APN/CD13, combined with molecular modeling evidence that the trifluoro substitution pattern governs inhibitor placement within the S1 binding pocket, positions this building block as a key starting material for structure-based design of APN inhibitors. Given APN's established role in tumor invasion, metastasis, and angiogenesis, procurement of the hydrochloride salt form enables efficient synthesis of focused inhibitor libraries for oncology target validation [3].

Solid-Phase Peptide Synthesis of Fluorinated Amyloid-β Aggregation Inhibitors

The demonstrated efficacy of 3,4,5-trifluorophenylalanine in preventing Aβ aggregation when incorporated into β-sheet breaker peptide sequences (LVFFD-based) validates its use in solid-phase peptide synthesis (SPPS) workflows. Researchers developing peptide-based amyloid inhibitors for Alzheimer's disease research will benefit from the hydrochloride salt's enhanced solubility and compatibility with standard Fmoc-SPPS protocols, enabling efficient incorporation of the trifluorinated residue at position 3 of Aβ-derived sequences [4].

Quote Request

Request a Quote for 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.